

Application Notes and Protocols: 8-Cyclohexadecen-1-one in Organic Synthesis

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Compound of Interest

Compound Name: 8-Cyclohexadecen-1-one

Cat. No.: B8120503

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Introduction

8-Cyclohexadecen-1-one, a 16-membered macrocyclic ketone, is a versatile synthetic intermediate with applications extending beyond its well-established role in the fragrance industry.^{[1][2]} Its bifunctional nature, possessing both a ketone and a carbon-carbon double bond, allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex macrocycles and other novel structures. These notes provide an overview of its research applications in organic synthesis and detailed protocols for key transformations.

Chemical and Physical Properties

8-Cyclohexadecen-1-one is a colorless to pale yellow liquid, typically available as a mixture of (E)- and (Z)-isomers. Its properties make it soluble in most common organic solvents.^[1]

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₈ O	^{[2][3]}
Molecular Weight	236.40 g/mol	^[3]
Appearance	Colorless to pale yellow liquid	^[1]
CAS Number	3100-36-5	^[2]

Applications in Organic Synthesis

The reactivity of **8-Cyclohexadecen-1-one** is centered around its two primary functional groups: the ketone and the alkene. This allows for selective transformations to generate a diverse range of derivatives.

- **Synthesis of Macrocyclic Lactones:** The ketone can undergo Baeyer-Villiger oxidation to produce the corresponding 17-membered macrocyclic lactone, a structural motif present in some natural products and bioactive molecules.^{[4][5]} This transformation is particularly useful for accessing large-ring lactones which can be challenging to synthesize via other methods.
- **Synthesis of Saturated and Functionalized Macrocycles:** The carbon-carbon double bond can be selectively reduced via catalytic hydrogenation to yield the saturated macrocyclic ketone, cyclohexadecanone.^[1] Alternatively, the alkene can be functionalized through reactions such as epoxidation, dihydroxylation, or halogenation to introduce new reactive handles for further synthetic elaboration.^[1]
- **Precursor for Bicyclic and Fused-Ring Systems:** While less common, the macrocyclic ring can serve as a template for transannular reactions or ring-closing metathesis to construct complex bicyclic or polycyclic skeletons.

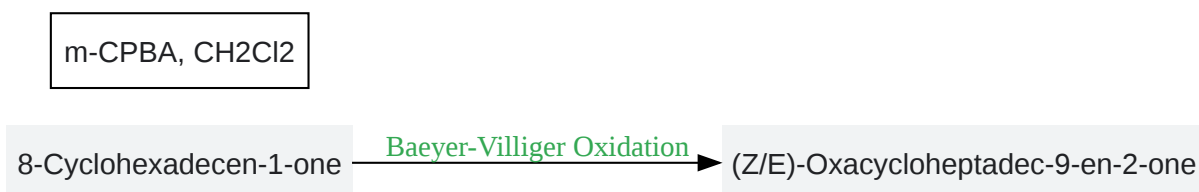
Experimental Protocols

The following protocols are representative methods for the transformation of **8-Cyclohexadecen-1-one**. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Baeyer-Villiger Oxidation to (Z/E)-Oxacycloheptadec-9-en-2-one

This protocol describes the oxidation of **8-Cyclohexadecen-1-one** to the corresponding macrocyclic lactone using meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a classic example of the Baeyer-Villiger oxidation.^{[4][5][6][7]}

Reaction Scheme:



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A representative Baeyer-Villiger oxidation of **8-Cyclohexadecen-1-one**.

Materials:

- **8-Cyclohexadecen-1-one** (1.00 g, 4.23 mmol)
- meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.25 g, ~5.50 mmol)
- Dichloromethane (CH₂Cl₂, 50 mL)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask (100 mL)
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve **8-Cyclohexadecen-1-one** in dichloromethane (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

- Cool the solution to 0 °C in an ice bath.
- In a separate beaker, dissolve m-CPBA in dichloromethane (25 mL).
- Slowly add the m-CPBA solution to the stirred solution of the ketone over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure lactone.

Expected Yield: 75-85%

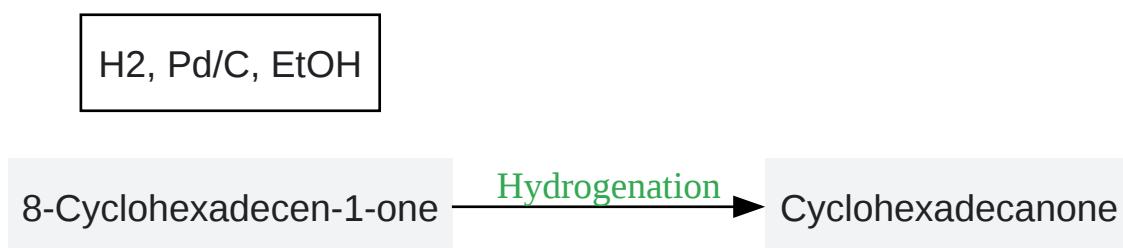
Characterization Data (Representative):

Data Type	Description
¹ H NMR	Peaks corresponding to the protons adjacent to the ester oxygen will be shifted downfield compared to the starting ketone.
¹³ C NMR	Appearance of a new ester carbonyl peak and disappearance of the ketone carbonyl peak.
IR	Characteristic ester carbonyl stretch (around 1735 cm ⁻¹).
Mass Spec	Molecular ion peak corresponding to C ₁₆ H ₂₈ O ₂ .

Protocol 2: Catalytic Hydrogenation to Cyclohexadecanone

This protocol details the saturation of the double bond in **8-Cyclohexadecen-1-one** to yield the corresponding saturated macrocyclic ketone, cyclohexadecanone, using palladium on carbon as a catalyst.

Reaction Scheme:



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Catalytic hydrogenation of the double bond in **8-Cyclohexadecen-1-one**.

Materials:

- **8-Cyclohexadecen-1-one** (1.00 g, 4.23 mmol)
- 10% Palladium on carbon (Pd/C, 100 mg, ~10 wt%)
- Ethanol (EtOH, 50 mL)
- Hydrogen gas (H₂) balloon or hydrogenation apparatus
- Round-bottom flask (100 mL)
- Magnetic stirrer
- Celite®

Procedure:

- To a 100 mL round-bottom flask, add **8-Cyclohexadecen-1-one** and ethanol.

- Carefully add the 10% Pd/C catalyst to the solution.
- The flask is evacuated and backfilled with hydrogen gas three times.
- The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours. Monitor the reaction by TLC or GC-MS.
- Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
- The filtrate is concentrated under reduced pressure to afford the crude product.
- The product is typically of high purity, but can be further purified by column chromatography if necessary.

Expected Yield: >95%

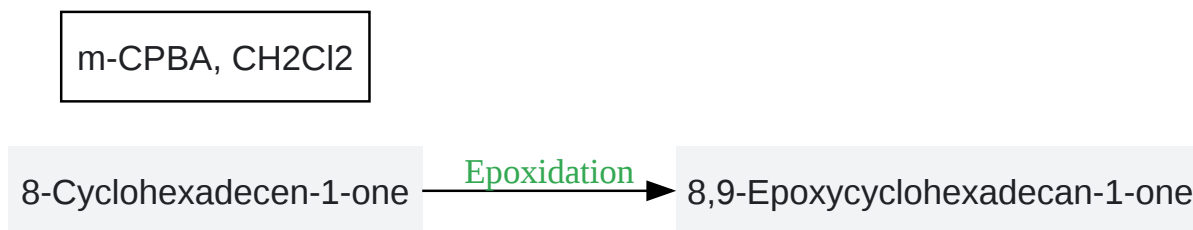
Characterization Data (Representative):

Data Type	Description
¹ H NMR	Disappearance of signals in the olefinic region (around 5.4 ppm).
¹³ C NMR	Disappearance of the two sp ² carbon signals of the double bond.
Mass Spec	Molecular ion peak corresponding to C ₁₆ H ₃₀ O.

Protocol 3: Epoxidation to 8,9-Epoxycyclohexadecan-1-one

This protocol describes the epoxidation of the double bond in **8-Cyclohexadecen-1-one** using m-CPBA to form the corresponding epoxide.

Reaction Scheme:



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Epoxidation of the double bond in **8-Cyclohexadecen-1-one**.

Materials:

- **8-Cyclohexadecen-1-one** (1.00 g, 4.23 mmol)
- meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.05 g, ~4.65 mmol, 1.1 eq)
- Dichloromethane (CH₂Cl₂, 50 mL)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask (100 mL)
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve **8-Cyclohexadecen-1-one** in dichloromethane (25 mL) in a 100 mL round-bottom flask with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- In a separate beaker, dissolve m-CPBA in dichloromethane (25 mL).
- Add the m-CPBA solution dropwise to the stirred ketone solution over 30 minutes, keeping the temperature at 0 °C.
- Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC.
- Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
- Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure epoxide.

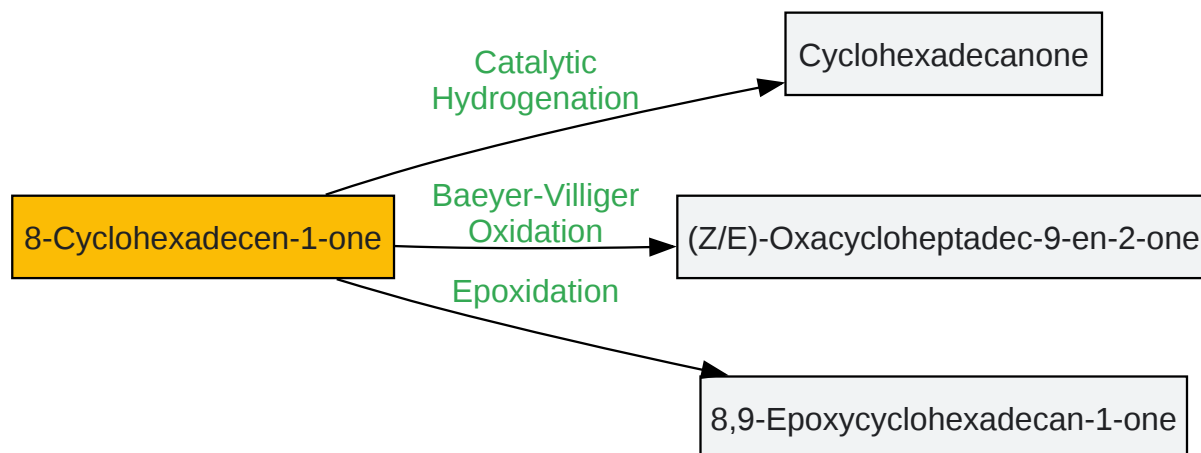
Expected Yield: 80-90%

Characterization Data (Representative):

Data Type	Description
¹ H NMR	Disappearance of olefinic protons and appearance of new signals for the epoxide protons (around 2.7-2.9 ppm).
¹³ C NMR	Disappearance of alkene carbons and appearance of two new signals for the epoxide carbons (around 58-62 ppm).
Mass Spec	Molecular ion peak corresponding to C ₁₆ H ₂₈ O ₂ .

Signaling Pathways and Logical Relationships

The synthetic transformations of **8-Cyclohexadecen-1-one** can be visualized as a branching pathway, where a single precursor leads to multiple, structurally distinct products.



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Synthetic pathways from **8-Cyclohexadecen-1-one**.

Conclusion

8-Cyclohexadecen-1-one is a readily available macrocycle that holds significant potential as a starting material in synthetic organic chemistry. The protocols provided herein for its oxidation, reduction, and epoxidation offer a foundation for the synthesis of a variety of macrocyclic structures. These derivatives can be further elaborated, making **8-Cyclohexadecen-1-one** a valuable tool for researchers in the fields of natural product synthesis, medicinal chemistry, and materials science. Further exploration of its reactivity is warranted to unlock its full potential as a versatile building block.

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References

- 1. CAS 3100-36-5: 8-Cyclohexadecen-1-one | CymitQuimica [cymitquimica.com]
- 2. 8-Cyclohexadecen-1-one | C₁₆H₂₈O | CID 6365152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 7. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
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